2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide
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Description
Scientific Research Applications
- This compound has garnered interest due to its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including lung, colon, brain, ovary, kidney, prostate, and breast tumors . Further investigations into its mechanism of action and efficacy against specific cancer types are ongoing.
- The compound is synthesized via the Biginelli reaction, a multicomponent reaction that involves the cyclo-condensation of ethyl acetoacetate, benzaldehyde, and urea . MCRs like this play a crucial role in drug discovery and organic synthesis.
- 2-oxo-1,2,3,4-tetrahydropyrimidines, including this compound, exhibit diverse therapeutic and pharmacological activities. These include antimicrobial, antiviral, anticancer, and anti-inflammatory effects .
- Additionally, some derivatives of this compound serve as adrenergic receptor antagonists for treating prostatic hyperplasia .
- Several synthetic chemicals containing the tetrahydropyrimidine moiety are used in medicine. For instance:
- Researchers have developed a green approach for synthesizing 2-oxo-1,2,3,4-tetrahydropyrimidines. This method involves using methyl arenes as surrogates for aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst. The reaction occurs under solvent-free conditions via the Biginelli reaction .
- Notable features of this protocol include environmentally benign conditions, readily available starting materials, an invaluable bio-based green catalyst, aerobic reactions, and easy product isolation with high yields .
Anticancer Properties
Multicomponent Reactions (MCRs)
Biological Activities
Structural Components in Medications
Green Synthesis Approach
properties
IUPAC Name |
2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-14-7-9-16(10-8-14)25-19-17(11-22-25)20(27)24(13-21-19)12-18(26)23-15-5-3-2-4-6-15/h2-11,13H,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKSVFUCTYAABI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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